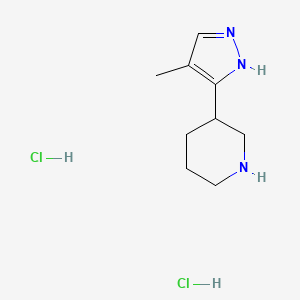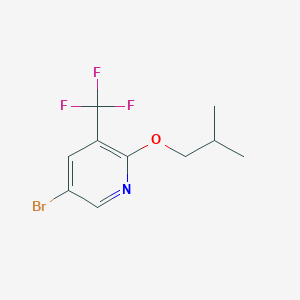
5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine
Übersicht
Beschreibung
“5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C9H12BrNO . It is also known by its synonyms “5-Bromo-2-isobutoxypyridine” and "Pyridine, 5-bromo-2-(2-methylpropoxy)-" .
Synthesis Analysis
The synthesis of “this compound” involves a mixture of cesium carbonate, 5-bromo-2-fluoropyridine, and 2-methylpropan-1-ol in DMSO. This mixture is stirred at 120 °C for 18 hours. The reaction is then diluted with water and extracted with diethyl ether three times .Molecular Structure Analysis
The molecular weight of “this compound” is 230.1 . The MDL Number is MFCD14652089 .Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Pyrimidine Synthesis
Pyrimidine scaffolds, particularly 5H-pyrano[2,3-d]pyrimidine, are crucial in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, play a vital role in synthesizing these scaffolds through one-pot multicomponent reactions. This review emphasizes the application of hybrid catalysts in developing pyrimidine scaffolds, offering insights into catalytic applications for developing lead molecules (Parmar, Vala, & Patel, 2023).
Regioselectivity in Bromination of Pyridines
The study on the regioselectivity of bromination in unsymmetrical dimethylpyridines sheds light on the mechanisms influencing chemical reactions involving pyridine derivatives. It found that bromination prefers the methyl group farthest from the nitrogen in the ring, offering insights into the influence of nitrogen on the regioselectivity of such reactions (Thapa, Brown, Balestri, & Taylor, 2014).
Functionalization of Pyridines
Functionalization strategies for pyridine scaffolds using directed metalation or halogen/metal exchange are crucial for synthesizing bioactive compounds. This review covers various methods of pyridine functionalization, highlighting the role of different reagents and conditions in achieving selective functionalization, which is essential for developing pharmaceuticals and bioactive molecules (Manolikakes, Barl, Sämann, & Knochel, 2013).
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives are pivotal in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer effects. This review discusses the synthetic routes, structural characterization, and the medicinal applications of pyridine derivatives, underscoring their potential in developing new therapeutics and chemosensors (Abu-Taweel et al., 2022).
Environmental and Toxicological Aspects
Research on the environmental presence and toxicological impact of brominated phenols, related to pyridine derivatives through bromination reactions, emphasizes the need for understanding the environmental behavior and health implications of these compounds. Studies like these inform safer chemical synthesis and environmental protection measures (Koch & Sures, 2018).
Eigenschaften
IUPAC Name |
5-bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3NO/c1-6(2)5-16-9-8(10(12,13)14)3-7(11)4-15-9/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCRFENGLLLARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




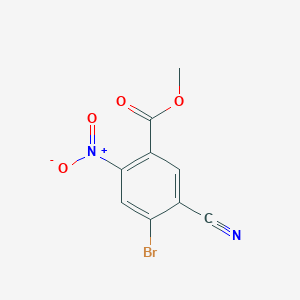

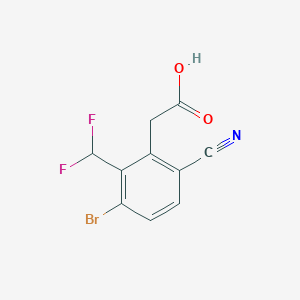

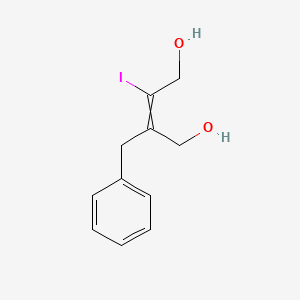

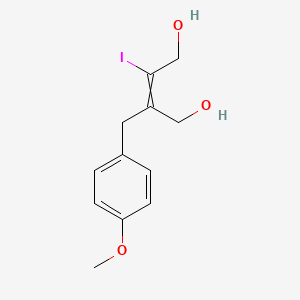
![Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]-](/img/structure/B1414230.png)
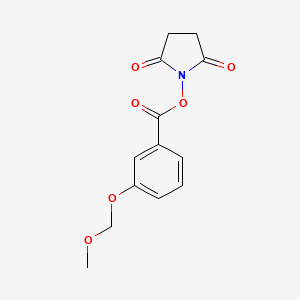
![1-Pentanone, 5-(3R)-1,2-dithiolan-3-yl-1-[4-(2-hydroxyethyl)-1-piperazinyl]-](/img/structure/B1414232.png)
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B1414239.png)
